Org OD 02-0

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

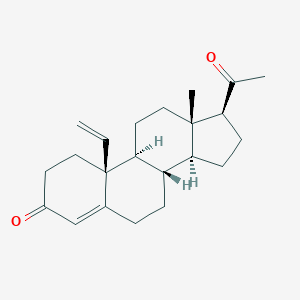

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H30O2 |

|---|---|

Molecular Weight |

326.5 g/mol |

IUPAC Name |

(8S,9S,10S,13S,14S,17S)-17-acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H30O2/c1-4-22-12-9-16(24)13-15(22)5-6-17-19-8-7-18(14(2)23)21(19,3)11-10-20(17)22/h4,13,17-20H,1,5-12H2,2-3H3/t17-,18+,19-,20-,21+,22-/m0/s1 |

InChI Key |

VFNRBPBEOXXVPX-GCOBIYGJSA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C=C)C |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C=C)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C=C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Org OD 02-0

For Researchers, Scientists, and Drug Development Professionals

Introduction: Org OD 02-0, also known as 10-Ethenyl-19-norprogesterone, is a synthetic steroid that functions as a selective and potent agonist for the membrane progesterone receptor α (mPRα)[1][2]. Unlike nuclear progesterone receptors (nPRs) that mediate genomic effects through transcriptional regulation, mPRα is a membrane-bound receptor that elicits rapid, non-genomic responses. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and physiological effects, supported by experimental data and methodologies.

Core Mechanism of Action

This compound exerts its biological effects by specifically binding to and activating mPRα, a member of the progestin and adipoQ receptor (PAQR) family[3]. This interaction initiates a cascade of intracellular signaling events that are independent of gene transcription and protein synthesis. The primary signaling pathways activated by this compound via mPRα include the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways[4][5].

The activation of these pathways is often mediated through the coupling of mPRα to inhibitory G proteins (Gαi). Upon agonist binding, the activated G protein can modulate the activity of downstream effectors, leading to a variety of cellular responses.

Signaling Pathways

1. MAPK/ERK Pathway Activation:

This compound binding to mPRα leads to the activation of the MAPK/ERK signaling cascade. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. The activation of ERK (extracellular signal-regulated kinase) is a key event in the anti-apoptotic and neuroprotective effects of this compound.

2. PI3K/Akt Pathway Activation:

In addition to the MAPK/ERK pathway, this compound activates the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and metabolism. Activation of Akt (also known as Protein Kinase B) promotes cell survival by inhibiting pro-apoptotic proteins. This pathway is also implicated in the this compound-mediated increase in nitric oxide (NO) synthesis in endothelial cells.

Quantitative Data Summary

| Parameter | Value | Cell/System | Reference |

| IC₅₀ (mPRα binding) | 33.9 nM | Not specified | |

| IC₅₀ (T cell proliferation) | 10.6 µM | Phytohemagglutinin-activated human T cells | |

| Effective Concentration (NO production) | 20 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | |

| Effective Concentration (Neuroprotection) | 100 nM | SH-SY5Y cells (Parkinson's disease model) | |

| Effective Concentration (PRL inhibition) | Not specified, but effective | Rat pituitaries and GH3 cell line | |

| Effective Concentration (Oocyte maturation) | Not specified, but effective | Zebrafish oocytes |

Physiological Effects and Experimental Evidence

1. Neuroprotection:

This compound has demonstrated significant neuroprotective effects in cellular models of Parkinson's disease. In SH-SY5Y neuroblastoma cells, treatment with this compound reduced cell death induced by neurotoxins such as 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP⁺). This protective effect is mediated through the activation of the PI3K/Akt and MAPK signaling pathways.

2. Anti-apoptotic Effects:

In granulosa and breast cancer cells, this compound mimics the anti-apoptotic effects of progestins by preventing serum starvation-induced cell death. This is associated with an increase in mitochondrial membrane potential and does not involve the alteration of caspase 3 activity.

3. Endothelial Function and Vasodilation:

This compound stimulates the production of nitric oxide (NO) in human umbilical vein endothelial cells (HUVECs). This effect is rapid and mediated by mPRα, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS) through the PI3K/Akt and MAPK pathways. This suggests a role for mPRα agonists in promoting vasodilation and cardiovascular health.

4. Inhibition of Prolactin Secretion:

In the pituitary gland, this compound has been shown to inhibit the secretion of prolactin (PRL). This effect is mediated by mPRα and involves a decrease in cyclic AMP (cAMP) accumulation and the activation of transforming growth factor-β1 (TGF-β1).

5. Reproductive Functions:

In zebrafish, this compound has been shown to induce both oocyte maturation and ovulation, suggesting a role in regulating reproductive processes.

Experimental Protocols

1. Radioligand Binding Assay for mPRα Affinity:

-

Objective: To determine the binding affinity (IC₅₀) of this compound for mPRα.

-

Methodology:

-

Prepare cell membranes from a source expressing mPRα (e.g., HUVECs).

-

Incubate the membranes with a constant concentration of a radiolabeled progestin (e.g., [³H]progesterone).

-

Add increasing concentrations of unlabeled this compound to compete for binding.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

2. Western Blot Analysis for Signaling Pathway Activation:

-

Objective: To assess the phosphorylation and activation of key signaling proteins (e.g., ERK, Akt, eNOS).

-

Methodology:

-

Culture cells of interest (e.g., SH-SY5Y, HUVECs) to the desired confluency.

-

Treat the cells with this compound at various concentrations and for different time points.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-ERK, anti-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensities to determine the relative levels of protein phosphorylation.

-

3. Nitric Oxide (NO) Production Assay:

-

Objective: To measure the effect of this compound on NO synthesis in endothelial cells.

-

Methodology:

-

Culture HUVECs in appropriate plates.

-

Treat the cells with this compound.

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent system.

-

The Griess reagent reacts with nitrite to form a colored azo dye, which can be quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Compare the NO levels in treated cells to those in untreated control cells.

-

Experimental Workflow Diagram

Conclusion

This compound is a valuable research tool for elucidating the physiological roles of mPRα. Its mechanism of action, centered on the rapid, non-genomic activation of MAPK/ERK and PI3K/Akt signaling pathways, has been implicated in a diverse range of cellular processes, including neuroprotection, cell survival, endothelial function, and endocrine regulation. The data and experimental protocols summarized in this guide provide a solid foundation for further investigation into the therapeutic potential of mPRα-specific agonists like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. mdpi.com [mdpi.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Progesterone exerts a neuroprotective action in a Parkinson's disease human cell model through membrane progesterone receptor α (mPRα/PAQR7) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Progesterone's Rapid Actions: A Technical Guide to Non-Genomic Signaling via Org OD 02-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

Progesterone, a key steroid hormone, orchestrates a wide array of physiological processes, primarily through its interaction with the nuclear progesterone receptor (nPR) to regulate gene transcription. This "genomic" pathway, however, does not account for the rapid, non-transcriptional cellular responses that progesterone can elicit within seconds to minutes. These non-genomic actions are mediated by distinct membrane-bound progesterone receptors (mPRs). Org OD 02-0 (10-Ethenyl-19-norprogesterone) has emerged as a critical pharmacological tool to dissect these rapid signaling events. As a selective mPRα agonist with negligible activity at the nPR, this compound allows for the specific investigation of non-genomic progesterone signaling. This technical guide provides an in-depth overview of the signaling pathways activated by progesterone through this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity, providing a comparative overview of its binding affinity and functional potency across different experimental systems.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Cell Line/Tissue | Ligand | IC50 (nM) | Reference |

| human mPRα | - | This compound | 33.9 | [1] |

| human mPRα | PG cells | This compound | ~50 | [2] |

| nPR | MCF-7 cells | This compound | 60.1 | [3] |

| mPR (croaker) | G/T cell membranes | This compound | ~40 (EC50) | [4] |

| mPRδ and mPRε | - | This compound | High Affinity | [5] |

Table 2: Functional Activity of this compound

| Biological Effect | Cell Line/System | Effective Concentration | Response | Reference |

| NO Production | HUVECs | 20 nM | Significant increase | |

| eNOS Phosphorylation | HUVECs | 20 nM | Significant increase | |

| cAMP Levels | HUVECs | 20 nM | Decrease | |

| G-protein Activation | G/T cell membranes | 100 nM | Significant increase in [35S]GTPγS binding | |

| Cell Death Inhibition | G/T cells | 1-10 nM | Significant decrease | |

| Ca2+ Influx Inhibition | Human resting T cells | 10 µM | Inhibition | |

| Glycogenolysis | BUTE cells | 10 µM | 94% decrease in glycogen | |

| Prolactin Secretion | Pituitary explants | 100 nM | Inhibition |

Core Signaling Pathways of this compound

This compound initiates a cascade of intracellular events upon binding to mPRs, primarily mPRα. These pathways are cell-type specific but generally converge on the activation of key signaling nodes, including G-proteins, mitogen-activated protein kinases (MAPK), and phosphoinositide 3-kinase (PI3K).

G-Protein Coupling and Downstream Effectors

This compound binding to mPRα leads to the activation of heterotrimeric G-proteins. Evidence points to the involvement of both inhibitory (Gi) and stimulatory (Gs) G-proteins, depending on the cellular context.

-

Gi-Mediated Signaling: In many cell types, including human vascular endothelial cells and vascular smooth muscle cells, mPRα couples to Gi proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunit can further propagate the signal to downstream effectors like the MAPK and PI3K pathways.

-

Gs-Mediated Signaling: In contrast, studies on recombinant mPRδ and mPRε have shown that these receptors can couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cAMP levels.

MAPK/ERK Pathway Activation

A common downstream consequence of mPRα activation by this compound is the stimulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. This activation is often rapid and contributes to various cellular responses, including cell survival and proliferation. The activation of the MAPK/ERK pathway can be initiated by the Gβγ subunits of activated G-proteins.

PI3K/Akt Pathway Activation

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical downstream target of this compound-mediated mPRα activation. This pathway is fundamentally involved in cell survival by inhibiting apoptosis. Similar to the MAPK/ERK pathway, activation of PI3K/Akt can be triggered by the Gβγ subunits of G-proteins.

Regulation of Intracellular Calcium ([Ca2+])

This compound has been shown to modulate intracellular calcium levels. In vascular smooth muscle cells, it can block the rapid increase in [Ca2+] induced by agonists like prostaglandin F2α, contributing to muscle relaxation. This effect is mediated through mPRα and involves the inhibition of Ca2+ channels. Additionally, this compound can increase Ca2+ levels in the sarcoplasmic/endoplasmic reticulum by upregulating SERCA protein expression and promoting phospholamban phosphorylation.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for mPRs.

Methodology:

-

Prepare membrane fractions from cells or tissues expressing the receptor of interest.

-

Incubate a constant concentration of a radiolabeled progestin (e.g., [3H]progesterone) with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

After incubation, separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand.

Western Blot Analysis for Protein Phosphorylation

This technique is employed to assess the activation of signaling proteins like ERK and Akt.

Methodology:

-

Culture cells to the desired confluency and then serum-starve to reduce basal signaling.

-

Treat the cells with this compound for various time points.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.

Cyclic AMP (cAMP) Assay

This assay measures the intracellular levels of cAMP to determine the effect of this compound on adenylyl cyclase activity.

Methodology:

-

Seed cells in a multi-well plate and culture to the desired density.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with this compound for a defined period.

-

Lyse the cells and measure the cAMP concentration in the lysates using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA) kit according to the manufacturer's instructions.

Conclusion

This compound is an invaluable tool for elucidating the non-genomic signaling pathways of progesterone. Its selectivity for mPRα allows for the precise dissection of rapid, membrane-initiated events, distinguishing them from the slower, nuclear receptor-mediated genomic effects. The activation of G-proteins, the MAPK/ERK and PI3K/Akt pathways, and the modulation of intracellular calcium are central tenets of this compound's mechanism of action. A thorough understanding of these pathways, facilitated by the quantitative data and experimental protocols provided herein, is crucial for researchers and drug development professionals seeking to explore the therapeutic potential of targeting non-genomic progesterone signaling in various physiological and pathological contexts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Characterization, Neurosteroid Binding and Brain Distribution of Human Membrane Progesterone Receptors δ and ϵ (mPRδ and mPRϵ) and mPRδ Involvement in Neurosteroid Inhibition of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Org OD 02-0 in PI3K/Akt Signaling Pathway Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of Org OD 02-0, a selective membrane progesterone receptor α (mPRα) agonist, in the activation of the PI3K/Akt signaling pathway. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling cascade and experimental workflows.

Introduction to this compound and the PI3K/Akt Pathway

This compound, also known as 10-Ethenyl-19-norprogesterone, is a potent and specific agonist for the membrane progesterone receptor α (mPRα) with an IC50 of 33.9 nM.[1] Unlike nuclear progesterone receptors, mPRα is a cell surface receptor that mediates rapid, non-genomic signaling events.[2][3] Activation of mPRα by this compound has been shown to trigger various downstream signaling cascades, including the PI3K/Akt pathway.[2][3]

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a wide array of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in numerous diseases, making it a key target for therapeutic development. The activation of this pathway is initiated by the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) by PI3K. PIP3 then acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

Mechanism of Action: this compound-Mediated PI3K/Akt Activation

This compound activates the PI3K/Akt pathway by binding to and activating mPRα on the cell surface. This interaction initiates a signaling cascade that leads to the activation of PI3K. Activated PI3K then phosphorylates PIP2 to generate PIP3, which in turn recruits Akt to the plasma membrane. At the membrane, Akt is phosphorylated at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473), leading to its full activation. This activation of Akt by this compound has been demonstrated in various cell types, including human neuroblastoma SH-SY5Y cells and human umbilical vein endothelial cells (HUVECs).

The activation of the PI3K/Akt pathway by this compound is implicated in several of its physiological effects, such as neuroprotection and the production of nitric oxide (NO).

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effect of this compound on the PI3K/Akt signaling pathway.

Table 1: Effect of this compound on Akt Phosphorylation in SH-SY5Y Cells

| Treatment | Concentration | Incubation Time | Effect on Akt Phosphorylation (p-Akt/Total Akt Ratio) | Statistical Significance | Reference |

| This compound | 100 nM | 10 minutes | Significant Increase | p < 0.05 | |

| This compound + 6-OHDA pretreatment | 100 nM | 10 minutes | Significant Increase | p < 0.01 |

Table 2: Effect of this compound on Downstream Effectors in HUVECs

| Treatment | Concentration | Effect on eNOS phosphorylation | Effect on NO production | Reference |

| This compound | 20 nM | Significant Increase | Significant Increase | |

| This compound | 100 nM | Significant Increase | Significant Increase |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the activation of the PI3K/Akt pathway by this compound.

Western Blot Analysis of Akt Phosphorylation in SH-SY5Y Cells

This protocol is adapted from studies demonstrating this compound-induced Akt phosphorylation.

4.1.1. Cell Culture and Treatment:

-

SH-SY5Y human neuroblastoma cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Cells are seeded in 6-well plates and grown to 70-80% confluency.

-

Prior to treatment, cells are serum-starved for 24 hours to reduce basal levels of Akt phosphorylation.

-

Cells are then treated with 100 nM this compound or vehicle control (e.g., DMSO) for 10 minutes.

4.1.2. Cell Lysis:

-

After treatment, the medium is aspirated, and cells are washed twice with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed by adding 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

-

The cell lysate is scraped and transferred to a microcentrifuge tube, incubated on ice for 30 minutes, and then centrifuged at 14,000 x g for 15 minutes at 4°C.

-

The supernatant containing the protein extract is collected.

4.1.3. Protein Quantification:

-

Protein concentration is determined using a BCA protein assay kit according to the manufacturer's instructions.

4.1.4. SDS-PAGE and Western Blotting:

-

Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then loaded onto a 10% SDS-polyacrylamide gel.

-

Proteins are separated by electrophoresis and then transferred to a PVDF membrane.

-

The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with a primary antibody against phospho-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST).

-

The membrane is washed three times with TBST and then incubated with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

-

After further washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, the membrane is stripped and re-probed with a primary antibody against total Akt.

4.1.5. Densitometric Analysis:

-

The band intensities for phospho-Akt and total Akt are quantified using image analysis software (e.g., ImageJ).

-

The ratio of phospho-Akt to total Akt is calculated to determine the relative level of Akt phosphorylation.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound activates PI3K/Akt signaling via mPRα.

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis of Akt phosphorylation.

Conclusion

This compound serves as a valuable pharmacological tool to investigate the non-genomic signaling of progesterone receptors. Its specific activation of mPRα and subsequent engagement of the PI3K/Akt pathway highlights a rapid signaling mechanism with significant physiological consequences, including neuroprotection and regulation of vascular function. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of modulating this signaling axis. Further research is warranted to determine the full dose-response relationship and time-course of PI3K/Akt activation by this compound and to explore its effects on a wider range of downstream targets.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Progesterone increases nitric oxide synthesis in human vascular endothelial cells through activation of membrane progesterone receptor-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Progesterone exerts a neuroprotective action in a Parkinson’s disease human cell model through membrane progesterone receptor α (mPRα/PAQR7) - PMC [pmc.ncbi.nlm.nih.gov]

Org OD 02-0: A Technical Guide to its Activation of the MAPK/ERK Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism by which Org OD 02-0, a selective membrane progestin receptor α (mPRα) agonist, activates the Mitogen-Activated Protein Kinase/Extracellular signal-regulated Kinase (MAPK/ERK) signaling pathway. This pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and survival, making its modulation by compounds like this compound a significant area of research in oncology, neurobiology, and endocrinology.

Introduction to this compound and the MAPK/ERK Pathway

This compound is a synthetic steroid that acts as a specific agonist for the membrane progestin receptor α (mPRα), with a reported IC50 of 33.9 nM.[1][2] Unlike classical nuclear progesterone receptors, mPRs are G-protein coupled receptors that initiate rapid, non-genomic signaling cascades within the cell. One of the key pathways activated by this compound through mPRα is the MAPK/ERK pathway.[1]

The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a highly conserved signaling cascade that transduces extracellular signals into intracellular responses. Activation of this pathway typically begins with the stimulation of a cell surface receptor, leading to the activation of the small GTPase Ras. Ras then recruits and activates Raf (a MAP kinase kinase kinase or MAP3K), which in turn phosphorylates and activates MEK (a MAP kinase kinase or MAP2K). Finally, MEK phosphorylates and activates ERK (a MAP kinase or MAPK), which can then translocate to the nucleus to regulate gene expression or phosphorylate cytoplasmic targets, ultimately influencing cellular fate.

Quantitative Analysis of MAPK/ERK Pathway Activation by this compound

The activation of the MAPK/ERK pathway by this compound has been demonstrated across various cell types. The following table summarizes key quantitative and semi-quantitative findings from the literature.

| Cell Line | Concentration of this compound | Observed Effect on ERK Phosphorylation | Reference |

| mPRα-transfected MDA-MB-231 cells | 1 nM - 100 nM | Concentration-dependent increase in ERK phosphorylation. | [3] |

| Atlantic croaker granulosa/theca cells | 100 nM (of a related progestin) | Approximately 5-fold increase in ERK phosphorylation after 10-15 minutes of treatment. | [4] |

| SH-SY5Y cells (pretreated with 6-OHDA) | 100 nM | Statistically significant increase in ERK phosphorylation after 10 minutes of treatment. | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 20 nM | Significant increase in ERK phosphorylation. |

Signaling Pathway of this compound-Mediated MAPK/ERK Activation

The binding of this compound to mPRα on the cell surface initiates a signaling cascade that culminates in the activation of ERK. This process is believed to be mediated through the activation of a G-protein, which subsequently leads to the canonical activation of the Ras-Raf-MEK-ERK module.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

The Role of Org OD 02-0 in the Modulation of Intracellular Calcium Levels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org OD 02-0, a potent and selective agonist of the membrane progesterone receptor α (mPRα), has emerged as a critical tool for elucidating non-genomic steroid signaling pathways. A key area of its action is the modulation of intracellular calcium ([Ca²⁺]i), a ubiquitous second messenger vital for a myriad of cellular processes. This technical guide provides a comprehensive overview of the mechanisms by which this compound influences intracellular calcium homeostasis. It details the underlying signaling cascades, presents quantitative data from various cell systems, and offers detailed experimental protocols for the investigation of these effects. The information is intended to support researchers and drug development professionals in designing and interpreting experiments aimed at understanding and targeting mPRα-mediated calcium signaling.

Introduction

This compound (10-Ethenyl-19-norprogesterone) is a synthetic steroid that exhibits high binding affinity and specificity for the membrane progesterone receptor α (mPRα), with an IC50 of 33.9 nM.[1] Unlike classical nuclear progesterone receptors that regulate gene transcription over hours to days, mPRs are G-protein coupled receptors that initiate rapid, non-genomic signaling cascades within seconds to minutes. One of the most significant downstream effects of mPRα activation by this compound is the modulation of intracellular calcium levels. This modulation is cell-type specific, with the predominant effect being the suppression of calcium influx or the enhancement of calcium sequestration, leading to a decrease in cytosolic calcium concentrations.[2][3][4] Understanding the intricate mechanisms by which this compound regulates [Ca²⁺]i is crucial for dissecting the physiological roles of mPRα and for the development of novel therapeutics targeting this pathway.

Mechanism of Action

The modulation of intracellular calcium by this compound is primarily initiated by its binding to mPRα, which is often coupled to pertussis toxin-sensitive inhibitory G-proteins (Gi).[4] This interaction triggers a cascade of downstream signaling events that ultimately impact the activity of various ion channels and pumps responsible for maintaining calcium homeostasis.

Key Signaling Pathways

Activation of mPRα by this compound engages several key signaling pathways that converge on the regulation of intracellular calcium:

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is frequently implicated in the effects of this compound. Activation of PI3K and its downstream effector Akt can influence the activity of various calcium channels and pumps.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK/ERK pathway is another crucial signaling axis activated by this compound. This pathway can modulate the expression and function of proteins involved in calcium signaling.

-

Protein Kinase C (PKC) Pathway: In some cell types, such as T-cells, this compound-mediated signaling involves the activation of conventional PKC isoforms, particularly cPKCβII. This activation leads to the negative regulation of calcium influx.

-

Inhibition of Adenylyl Cyclase: Through its coupling with Gi proteins, mPRα activation can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Changes in cAMP can indirectly influence calcium signaling through PKA-dependent mechanisms.

Effects on Calcium Channels and Pumps

The signaling cascades initiated by this compound ultimately affect the activity of specific channels and pumps:

-

Transient Receptor Potential Canonical (TRPC) Channels: In human T-cells, this compound has been shown to suppress Ca²⁺ influx, likely through the blockade of TRPC3 channels.

-

Voltage-Gated Calcium Channels (VGCCs): In vascular smooth muscle cells, this compound blocks the rapid increase in intracellular calcium induced by vasoconstrictors, an effect that is abolished by Ca²⁺ channel activators, suggesting an inhibition of VGCCs.

-

Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA): this compound can increase the expression and activity of SERCA, the pump responsible for sequestering calcium into the sarcoplasmic/endoplasmic reticulum. This leads to a decrease in cytosolic calcium levels and promotes muscle relaxation in vascular smooth muscle cells.

Quantitative Data

The following tables summarize the quantitative effects of this compound on intracellular calcium levels and related parameters as reported in the literature.

| Cell Type | Parameter Measured | Effect of this compound | IC50 / Concentration | Reference |

| Human Resting T-cells | Suppression of Ca²⁺ Influx | Dose-dependent suppression | 9.2 µM | |

| Human Umbilical Artery Vascular Smooth Muscle Cells | Attenuation of PGF2α-induced Ca²⁺ increase | Significant attenuation | 100 nM | |

| Human Umbilical Artery Vascular Smooth Muscle Cells | Increase in Sarcoplasmic Reticulum Ca²⁺ levels | Significant increase | 20 nM |

Table 1: Quantitative effects of this compound on intracellular calcium.

Experimental Protocols

Measurement of Intracellular Calcium using Fura-2 AM Imaging

This protocol describes the measurement of intracellular calcium concentration in cultured cells using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

-

HEPES buffer

-

Dimethyl sulfoxide (DMSO)

-

This compound

-

Ionophore (e.g., Ionomycin or A23187)

-

EGTA

-

Fluorescence microscope equipped with a UV light source, excitation filter wheel (for 340 nm and 380 nm), a dichroic mirror, an emission filter (centered around 510 nm), and a sensitive camera.

-

Image analysis software capable of ratiometric calculations.

Procedure:

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of the experiment.

-

Allow cells to adhere and grow under standard culture conditions.

-

-

Fura-2 AM Loading Solution Preparation:

-

Prepare a 1 mM stock solution of Fura-2 AM in high-quality, anhydrous DMSO.

-

For a working solution, dilute the Fura-2 AM stock solution to a final concentration of 1-5 µM in HBSS (with Ca²⁺ and Mg²⁺).

-

To aid in the dispersion of the dye, add an equal volume of 20% Pluronic F-127 to the Fura-2 AM stock before dilution.

-

-

Cell Loading:

-

Wash the cells twice with HBSS (with Ca²⁺ and Mg²⁺).

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark. The optimal loading time should be determined empirically for each cell type.

-

After incubation, wash the cells three times with HBSS (with Ca²⁺ and Mg²⁺) to remove extracellular dye.

-

Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM.

-

-

Calcium Imaging:

-

Mount the coverslip with the loaded cells onto the microscope stage in a perfusion chamber.

-

Continuously perfuse the cells with HBSS (with Ca²⁺ and Mg²⁺) at a constant rate.

-

Acquire fluorescence images by alternating the excitation wavelength between 340 nm and 380 nm, while keeping the emission wavelength constant at 510 nm.

-

Establish a stable baseline recording of the 340/380 ratio for several minutes.

-

Introduce this compound at the desired concentration into the perfusion solution and record the changes in the 340/380 ratio.

-

At the end of the experiment, perform a calibration to determine the minimum (Rmin) and maximum (Rmax) ratios.

-

To obtain Rmax, perfuse the cells with a high calcium solution containing an ionophore (e.g., 5 µM Ionomycin).

-

To obtain Rmin, perfuse the cells with a calcium-free solution containing the ionophore and a calcium chelator (e.g., 10 mM EGTA).

-

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.

-

Use the Grynkiewicz equation to convert the fluorescence ratios to intracellular calcium concentrations: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min).

-

Whole-Cell Patch-Clamp Electrophysiology for Calcium Currents

This protocol provides a general framework for recording whole-cell Ca²⁺ currents to investigate the effects of this compound.

Materials:

-

Cells of interest

-

Patch-clamp rig (including amplifier, micromanipulator, microscope, and data acquisition system)

-

Borosilicate glass capillaries for pipette fabrication

-

Pipette puller and fire-polisher

-

External (extracellular) solution (e.g., containing in mM: 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH)

-

Internal (pipette) solution (e.g., containing in mM: 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with CsOH)

-

This compound

-

Pharmacological agents to block other currents (e.g., TTX for Na⁺ channels, TEA for K⁺ channels)

Procedure:

-

Pipette Preparation:

-

Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

-

Fire-polish the pipette tip to ensure a smooth surface for sealing.

-

Fill the pipette with the internal solution, ensuring there are no air bubbles.

-

-

Cell Preparation:

-

Place the dish with the cells on the microscope stage.

-

Identify a healthy, isolated cell for recording.

-

-

Obtaining a Gigaseal and Whole-Cell Configuration:

-

Lower the micropipette towards the cell surface while applying positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (gigaseal, >1 GΩ).

-

Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

-

Recording Calcium Currents:

-

Clamp the cell at a holding potential where Ca²⁺ channels are closed (e.g., -80 mV).

-

Apply a series of depolarizing voltage steps to activate the Ca²⁺ channels (e.g., from -60 mV to +60 mV in 10 mV increments).

-

Record the resulting inward Ca²⁺ currents.

-

Establish a stable baseline recording of the Ca²⁺ currents.

-

-

Application of this compound:

-

Perfuse the cell with the external solution containing this compound at the desired concentration.

-

After a few minutes of incubation, repeat the voltage-step protocol to record Ca²⁺ currents in the presence of the compound.

-

To determine the reversibility of the effect, wash out the compound by perfusing with the control external solution.

-

-

Data Analysis:

-

Measure the peak amplitude of the Ca²⁺ currents at each voltage step before and after the application of this compound.

-

Construct current-voltage (I-V) curves to visualize the effect of this compound on the voltage-dependence of Ca²⁺ channel activation.

-

Calculate the percentage of inhibition of the Ca²⁺ current at a specific voltage.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of this compound in modulating intracellular calcium and a typical experimental workflow for its investigation.

Caption: Signaling pathways of this compound in modulating intracellular calcium.

Caption: Experimental workflow for Fura-2 calcium imaging with this compound.

Conclusion

This compound serves as an invaluable pharmacological tool for investigating the rapid, non-genomic actions of progestins mediated by mPRα. Its consistent effect on lowering intracellular calcium across various cell types highlights a fundamental role for mPRα in maintaining cellular calcium homeostasis. The elucidation of the signaling pathways involved, including PI3K/Akt, MAPK, and PKC, provides multiple avenues for further investigation and potential therapeutic intervention. The detailed experimental protocols provided herein offer a solid foundation for researchers to explore the nuanced effects of this compound on intracellular calcium signaling in their specific systems of interest. A thorough understanding of these mechanisms is paramount for advancing our knowledge of mPRα biology and its implications in health and disease.

References

The Neuroprotective Potential of Org OD 02-0: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Org OD 02-0, a potent and specific agonist of the membrane progesterone receptor α (mPRα), has emerged as a promising candidate for neuroprotection. This technical guide synthesizes the current understanding of this compound, focusing on its mechanism of action, experimental validation, and the signaling pathways it modulates.

Core Mechanism of Action

This compound exerts its neuroprotective effects primarily through the activation of mPRα, a distinct entity from the classical nuclear progesterone receptors.[1][2] This interaction initiates rapid, non-genomic signaling cascades within neuronal cells, conferring resilience against cytotoxic insults. The IC50 value for this compound's binding to mPRα is 33.9 nM.[3][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro studies assessing the neuroprotective efficacy of this compound.

| Parameter | Value | Cell Model | Insult | Source |

| IC50 (mPRα) | 33.9 nM | - | - | |

| Effective Concentration | 100 nM | SH-SY5Y cells | 6-hydroxydopamine (6-OHDA), 1-methyl-4-phenylpyridinium (MPP+) | |

| Effective Concentration | 20 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | - |

Signaling Pathways

The neuroprotective effects of this compound are mediated by the activation of key intracellular signaling pathways. Upon binding to mPRα, this compound triggers the PI3K-Akt and MAPK/ERK pathways, both of which are critical for promoting cell survival and inhibiting apoptosis.

Experimental Protocols

The neuroprotective properties of this compound have been primarily investigated using in vitro models of Parkinson's disease. A representative experimental workflow is detailed below.

Cell Culture and Neurotoxin Treatment

-

Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used cell line for these studies.

-

Culture Conditions: Cells are maintained in standard culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Induction of Neurotoxicity: To model Parkinson's disease-like neurodegeneration, cells are treated with either 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+).

This compound Treatment and Viability Assays

-

Treatment: Cells are pre-treated with this compound (e.g., 100 nM) for a specified period before the addition of the neurotoxin.

-

Cell Viability Assessment: The protective effect of this compound is quantified using cell viability assays. A common method is the Hoechst 33342 stain, which allows for the visualization and quantification of apoptotic nuclei.

Investigation of Signaling Pathways

To confirm the involvement of the PI3K-Akt and MAPK/ERK pathways, specific inhibitors are used in conjunction with this compound treatment.

-

PI3K Inhibition: Wortmannin is a selective inhibitor of PI3K.

-

Akt Inhibition: ML-9 is used to inhibit Akt activity.

-

ERK Inhibition: AZD 6244 is an inhibitor of the ERK pathway.

The abrogation of this compound's protective effects in the presence of these inhibitors provides strong evidence for the role of these pathways.

Concluding Remarks

The available data strongly support the neuroprotective potential of this compound, mediated through the specific activation of mPRα and the subsequent engagement of the PI3K-Akt and MAPK/ERK signaling pathways. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility in neurodegenerative diseases.

References

- 1. Frontiers | Progesterone exerts a neuroprotective action in a Parkinson’s disease human cell model through membrane progesterone receptor α (mPRα/PAQR7) [frontiersin.org]

- 2. Progesterone exerts a neuroprotective action in a Parkinson's disease human cell model through membrane progesterone receptor α (mPRα/PAQR7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. glpbio.com [glpbio.com]

Org OD 02-0: A Membrane Progesterone Receptor Agonist in Breast Cancer Cell Line Research

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Org OD 02-0, a selective membrane progesterone receptor (mPR) agonist, and its application in breast cancer cell line research. This document details its mechanism of action, key signaling pathways, and experimental protocols, supported by quantitative data from various studies.

Introduction

This compound is a synthetic progestin that has been instrumental in elucidating the non-classical, rapid signaling actions of progesterone initiated at the cell membrane. Unlike nuclear progesterone receptors (nPRs) that mediate genomic effects, mPRs trigger rapid intracellular signaling cascades. In the context of breast cancer, particularly in cell lines lacking nPRs, this compound has been shown to mimic the anti-apoptotic and protective effects of progesterone.[][2][3][4] This guide focuses on its role in modulating cell survival and signaling in breast cancer cell lines.

Mechanism of Action

This compound functions as a selective agonist for membrane progesterone receptors (mPRs), with a high affinity for the mPRα subtype.[5] Its binding to mPRs on the plasma membrane of breast cancer cells initiates a cascade of downstream signaling events. A key characteristic of this compound's action is its ability to protect cells from apoptosis induced by stressors such as serum starvation, without altering caspase 3 activity. This protective effect is associated with an increase in mitochondrial membrane potential (MMP).

The signaling pathways activated by this compound are crucial to its anti-morbidity effects. Studies have demonstrated the rapid activation of an inhibitory G protein upon treatment with this compound in nPR-negative breast cancer cell lines like SKBR3 and MDA-MB-468. Furthermore, it stimulates the PI3K/Akt and MAPK (p42/44) signaling pathways, both of which are known to be involved in cell survival and proliferation.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of this compound in breast cancer cell line research.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 for mPRα | 33.9 nM | Not Specified | |

| IC50 for [3H]P4 displacement | ~5 x 10⁻⁸ M | PG cells | |

| Kd for mPRα | 4.7 nM | PGRMC1-transfected breast cancer cells |

Table 2: Effects of this compound on Cellular Processes

| Cellular Process | Effect | Concentration | Cell Line | Reference |

| Cell Death (Serum Starvation) | Significantly decreased | Not specified | MB468 | |

| Apoptosis (Serum Starvation) | Significantly decreased | Not specified | MB468 | |

| Mitochondrial Membrane Potential | Significantly increased | 10 and 100 nM | MB468 | |

| Akt Activity | Increased | Not specified | MB468 | |

| p42/44 MAP Kinase Activation | Activated | Not specified | SKBR3, MB468 | |

| G Protein Activation | Activated | Not specified | SKBR3, MB468 |

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound research in breast cancer cells.

Caption: Signaling pathway of this compound in breast cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound in breast cancer cell lines.

Cell Culture and Serum Starvation-Induced Apoptosis

-

Cell Lines: nPR-negative human breast cancer cell lines such as MDA-MB-468 or SKBR3 are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Serum Starvation: To induce apoptosis, cells are washed with phosphate-buffered saline (PBS) and the medium is replaced with serum-free DMEM.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 10 nM, 100 nM) or vehicle control (e.g., ethanol) in serum-free medium for a specified duration (e.g., 24 hours).

Measurement of Mitochondrial Membrane Potential (MMP)

-

Reagent: A fluorescent dye such as JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is used. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.

-

Procedure:

-

After treatment, cells are incubated with JC-1 staining solution for 15-30 minutes at 37°C.

-

Cells are then washed with PBS.

-

The fluorescence is measured using a fluorescence microscope or a flow cytometer. An increase in the red/green fluorescence intensity ratio indicates an increase in MMP.

-

Western Blotting for Protein Expression and Phosphorylation

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, phospho-MAPK, total MAPK, β-actin) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

siRNA-Mediated Gene Knockdown

-

siRNA Transfection: To confirm the role of specific proteins like mPRα, small interfering RNA (siRNA) is used to knock down its expression.

-

Procedure:

-

Cells are seeded in antibiotic-free medium.

-

siRNA targeting mPRα or a non-targeting control siRNA are transfected into the cells using a lipid-based transfection reagent according to the manufacturer's instructions.

-

After a specified incubation period (e.g., 48-72 hours) to allow for gene knockdown, the cells are used for subsequent experiments (e.g., serum starvation, Western blotting).

-

Caption: General experimental workflow for studying this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the non-genomic actions of progesterone mediated by membrane progesterone receptors in breast cancer. Its ability to selectively activate mPRs has provided significant insights into the rapid signaling pathways that regulate cell survival and apoptosis in breast cancer cells, particularly those that are negative for the nuclear progesterone receptor. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working in this area of oncology. Further research into the therapeutic potential of targeting mPRs with agonists like this compound is warranted.

References

The Multifaceted Role of Org OD 02-0 in Endothelial Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function and mechanisms of action of Org OD 02-0, a selective membrane progesterone receptor α (mPRα) agonist, in endothelial cells. This document synthesizes key quantitative data, detailed experimental protocols, and visual representations of signaling pathways to serve as a comprehensive resource for researchers in cardiovascular biology and drug development.

Core Function: A Selective Modulator of Endothelial Signaling

This compound is a synthetic progestin that exhibits high binding affinity for membrane progesterone receptor α (mPRα), a key player in mediating rapid, non-genomic effects of progesterone in endothelial cells.[1][2] Its primary function in these cells revolves around the modulation of two critical signaling cascades: the production of nitric oxide (NO), a vital vasodilator, and the regulation of focal adhesion dynamics, which are crucial for cell migration and angiogenesis.

Stimulation of Nitric Oxide Production

This compound mimics the action of progesterone in rapidly increasing the production of nitric oxide (NO) in human umbilical vein endothelial cells (HUVECs).[1][2] This effect is mediated through the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) signaling pathways, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[1]

Regulation of Focal Adhesion and Cell Migration

This compound plays a complex, time-dependent role in regulating focal adhesion signaling. In the short term (within 20 minutes), it inhibits the phosphorylation of key focal adhesion proteins Src and focal adhesion kinase (FAK), leading to a decrease in endothelial cell migration and invasion. This inhibitory effect is mediated through mPRα. However, long-term (16 hours) exposure to this compound does not sustain the inhibition of Src and FAK phosphorylation, suggesting a differential temporal regulation of these pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key endothelial cell functions as reported in the literature.

| Parameter | This compound Concentration | Effect in HUVECs | Reference |

| eNOS Phosphorylation | 20 nM | Significant increase | |

| 100 nM | Significant increase | ||

| Nitric Oxide (NO) Production | 20 nM | Significant increase | |

| 100 nM | Significant increase | ||

| Src Phosphorylation | 100 nM (20 min) | Significant decrease | |

| FAK Phosphorylation | 20 nM (20 min) | Significant decrease | |

| 100 nM (20 min) | Significant decrease | ||

| Cell Migration/Invasion | 100 nM (3 hours) | Significant reduction in wound healing and invasion | |

| 100 nM (16 hours) | Effective in migration and invasion assays |

Table 1: Dose-Dependent and Time-Course Effects of this compound on Endothelial Cell Functions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the function of this compound in endothelial cells.

Western Blot Analysis of eNOS Phosphorylation

This protocol describes the detection of phosphorylated eNOS (at Ser1177) in HUVECs following treatment with this compound.

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-eNOS (Ser1177) and Mouse anti-total eNOS

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture HUVECs to 80-90% confluency. Treat cells with desired concentrations of this compound (e.g., 20 nM, 100 nM) or vehicle control for the specified time (e.g., 30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-eNOS (e.g., 1:1000 dilution) and total eNOS (e.g., 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-eNOS signal to the total eNOS signal.

siRNA-Mediated Knockdown of mPRα

This protocol details the procedure for silencing mPRα expression in HUVECs to confirm its role in mediating the effects of this compound.

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

siRNA targeting mPRα and a non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

Reagents for validating knockdown (e.g., for qRT-PCR or Western blotting)

Procedure:

-

Cell Seeding: Seed HUVECs in antibiotic-free medium one day before transfection to achieve 30-50% confluency on the day of transfection.

-

siRNA-Lipid Complex Formation:

-

For each well, dilute the mPRα siRNA or control siRNA (e.g., to a final concentration of 10 nM) in Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

-

Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow complex formation.

-

-

Transfection: Add the siRNA-lipid complexes to the cells.

-

Incubation: Incubate the cells for 24-72 hours at 37°C.

-

Validation of Knockdown: After incubation, assess the knockdown efficiency by measuring mPRα mRNA levels (qRT-PCR) or protein levels (Western blot).

-

Functional Assays: Once knockdown is confirmed, the cells can be used in functional assays (e.g., NO production, migration assays) with this compound treatment.

Transwell Migration Assay

This protocol describes an in vitro assay to assess the effect of this compound on endothelial cell migration.

Materials:

-

HUVECs

-

Endothelial cell basal medium with and without serum/chemoattractant

-

This compound

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., Crystal Violet)

-

Cotton swabs

-

Microscope

Procedure:

-

Preparation of Inserts and Plates: Place Transwell inserts into the wells of a 24-well plate.

-

Chemoattractant Gradient: Add medium containing a chemoattractant (e.g., serum or a specific growth factor) to the lower chamber of the wells. In the upper chamber of the insert, add serum-free medium. Add this compound or vehicle control to the upper and/or lower chambers, depending on the experimental design.

-

Cell Seeding: Resuspend HUVECs in serum-free medium and seed them into the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate for a specified period (e.g., 4-18 hours) at 37°C to allow for cell migration.

-

Removal of Non-Migrated Cells: After incubation, carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.

-

Fixation and Staining: Fix the migrated cells on the bottom of the insert membrane with a fixation solution, and then stain them with a staining solution.

-

Quantification: Wash the inserts and allow them to dry. Count the number of migrated, stained cells in several random fields of view using a microscope.

-

Analysis: Compare the number of migrated cells between different treatment groups.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound in endothelial cells.

Caption: this compound signaling to eNOS activation.

Caption: this compound and focal adhesion signaling.

Caption: Transwell migration assay workflow.

Conclusion

This compound serves as a valuable pharmacological tool for dissecting the nuanced roles of mPRα in endothelial cell physiology. Its ability to selectively activate this receptor provides a means to study the rapid, non-genomic signaling pathways that influence vascular tone and cell motility. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic potential of targeting mPRα in cardiovascular diseases. Researchers are encouraged to adapt and optimize the provided methodologies to suit their specific experimental contexts.

References

The Role of Org OD 02-0 in Zebrafish Oocyte Maturation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic progestin, Org OD 02-0, and its significant effects on oocyte maturation in the model organism, Danio rerio (zebrafish). This document consolidates key findings on its mechanism of action, efficacy, and the signaling pathways it modulates. Detailed experimental protocols derived from published research are provided to facilitate the replication and extension of these studies.

Introduction

Oocyte maturation is a critical process in female reproduction, marking the transition of an oocyte from prophase I to metaphase II of meiosis, rendering it competent for fertilization. In zebrafish, this process is naturally initiated by the maturation-inducing steroid (MIS), 17α,20β-dihydroxy-4-pregnen-3-one (17,20β-DHP). This compound has emerged as a potent synthetic agonist for the membrane progestin receptor (mPR), capable of inducing oocyte maturation and ovulation both in vitro and in vivo.[1][2][3] Its utility as a research tool and potential therapeutic agent underscores the importance of understanding its molecular interactions and physiological effects.

Quantitative Effects of this compound on Oocyte Maturation

This compound has been demonstrated to be a highly effective inducer of oocyte maturation in zebrafish, with a potency comparable to the endogenous MIS, 17,20β-DHP.[1] The following tables summarize the quantitative data from dose-response studies.

Table 1: In Vitro Dose-Response of this compound on Zebrafish Oocyte Maturation

| Concentration (nM) | Mean Germinal Vesicle Breakdown (GVBD) (%) | Standard Error of the Mean (S.E.M.) |

| 0 (Control) | < 10% | - |

| 5 | 70-75% | - |

| 10 | 70-75% | - |

| 100 | > 90% | - |

Data synthesized from studies by Ziv et al.[4]

Table 2: Comparative Potency of Progestins on In Vitro Oocyte Maturation

| Compound | Concentration for Significant GVBD | EC50 for mPRα Binding |

| 17,20β-DHP (MIS) | 1 - 5 nM | ~1 x 10⁻⁷ M |

| This compound | 5 - 10 nM | ~2 x 10⁻⁶ M |

| Org OD 13-0 | 10 nM (~25% GVBD) | ~7 x 10⁻⁶ M |

| R5020 (nPR agonist) | > 50 nM | > 10⁻⁵ M |

| Testosterone | > 50 nM | Low (~0.8% RBA) |

Data synthesized from studies by Ziv et al.

Signaling Pathways of this compound in Oocyte Maturation

This compound primarily exerts its effects through a non-genomic signaling pathway initiated by its binding to the membrane progestin receptor α (mPRα). This interaction triggers a cascade of intracellular events leading to the activation of M-phase promoting factor (MPF) and subsequent oocyte maturation. The proposed signaling pathway also suggests a potential interaction with the nuclear progesterone receptor (nPR).

The initial binding of this compound to mPRα leads to the activation of an inhibitory G-protein (Gi). This, in turn, inhibits adenylyl cyclase activity, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a critical step in releasing the oocyte from its prophase I arrest. Further downstream, this pathway involves the receptor tyrosine kinase ErbB2. Additionally, the Progesterone Receptor Membrane Component 1 (PGRMC1) has been shown to be involved, potentially acting as an adaptor protein that facilitates mPRα signaling.

Figure 1: Proposed signaling pathway of this compound in zebrafish oocyte maturation.

Experimental Protocols

The following protocols are based on methodologies described in the cited literature.

Zebrafish Maintenance and Oocyte Collection

-

Animal Husbandry: Maintain adult zebrafish in a flow-through culture system at 28.5°C under a 14-hour light / 10-hour dark cycle.

-

Selection of Females: Select gravid female zebrafish that do not have ovulated eggs. This can be confirmed by gently squeezing the abdomen.

-

Oocyte Isolation: Euthanize selected females and isolate the ovaries. Place the ovaries in fresh zebrafish Ringer's solution.

-

Ovarian Fragment Preparation: Manually dissect the ovaries into small fragments containing fully grown, immature oocytes.

In Vitro Oocyte Maturation Assay

-

Preparation of Treatment Solutions: Prepare stock solutions of this compound and 17,20β-DHP in ethanol. Prepare final dilutions in zebrafish Ringer's solution to the desired concentrations (e.g., 0.01 µM). Use a corresponding concentration of ethanol as a vehicle control.

-

Incubation: Place ovarian fragments into wells of a culture plate containing 4 ml of the treatment or control solutions. Incubate with light agitation at 28.5°C for 2-4 hours.

-

Assessment of Maturation:

-

Observe oocytes under a binocular microscope.

-

Score oocytes as mature if they have become transparent, indicating germinal vesicle breakdown (GVBD).

-

Immature oocytes will remain opaque.

-

Calculate the percentage of mature oocytes for each treatment group.

-

In Vivo Oocyte Maturation and Ovulation Assay

-

Animal Preparation: Place selected gravid female zebrafish individually into glass tanks containing 100 ml of water.

-

Treatment Administration: Add the desired amount of this compound or 17,20β-DHP stock solution directly to the water to achieve the final concentration (e.g., 0.01 µM).

-

Incubation: Incubate the fish at 28.5°C for approximately 4 hours.

-

Assessment of Maturation and Ovulation:

-

Observe the fish for signs of ovulation. Ovulated eggs may be visible.

-

Gently squeeze the abdomen to check for the release of mature, transparent eggs.

-

The presence of a fertilization membrane upon contact with water indicates successful ovulation.

-

References

- 1. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 2. An agonist for membrane progestin receptor (mPR) induces oocyte maturation and ovulation in zebrafish in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Roles of progesterone receptor membrane component 1 and membrane progestin receptor alpha in regulation of zebrafish oocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Org OD 02-0 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org OD 02-0, also known as 10-Ethenyl-19-norprogesterone, is a potent and specific agonist for the membrane progesterone receptor α (mPRα), with an IC50 of 33.9 nM.[1] It is a valuable tool for investigating mPRα-mediated signaling pathways and cellular processes, as it exhibits no agonist activity for the nuclear progesterone receptor (nPR).[2][3] These application notes provide an overview of the common uses of this compound in cell culture, along with detailed experimental protocols and data presentation to guide researchers in their studies.

Mechanism of Action

This compound primarily functions by activating mPRα, a G-protein coupled receptor, initiating rapid, non-genomic signaling cascades within the cell.[4][5] This is in contrast to the classical genomic effects mediated by the nuclear progesterone receptor. Key signaling pathways activated by this compound include the MAPK/ERK and PI3K/Akt pathways. These pathways are involved in a multitude of cellular functions, including cell survival, proliferation, migration, and apoptosis.

Common Applications in Cell Culture

This compound has been utilized in a variety of cell culture models to elucidate the role of mPRα in diverse physiological and pathological processes.

-

Neuroprotection: Studies have shown that this compound can protect neuronal cells from apoptosis and cell death induced by stressors, implicating mPRα in neuroprotective mechanisms.

-

Cancer Biology: In different cancer cell lines, this compound has been shown to inhibit apoptosis, promote cell proliferation, migration, and invasion, highlighting the complex role of mPRα in cancer progression.

-

Vascular Biology: this compound has been used to study the effects of mPRα activation in endothelial and vascular smooth muscle cells, including the stimulation of nitric oxide (NO) production, regulation of intracellular calcium levels, and inhibition of focal adhesion.

-

Reproductive Biology: The compound is used to investigate the role of mPRα in processes such as oocyte maturation and the decidualization of endometrial stromal cells.

Quantitative Data Summary

The following tables summarize quantitative data from various studies using this compound, providing a reference for expected outcomes and effective concentrations.

Table 1: Effects of this compound on Cell Signaling and Function

| Cell Line | Treatment Concentration | Treatment Duration | Observed Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 20 nM | 15 min | Significant increase in eNOS phosphorylation and NO production | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 100 nM | 3 h | Significant reduction in cell migration and invasion | |

| Human Vascular Smooth Muscle Cells (VSMCs) | 20 nM | 15 min | Significant increase in Ca2+ levels in the sarcoplasmic reticulum | |

| SH-SY5Y Neuroblastoma Cells | 100 nM | 10 min | Significant increase in AKT phosphorylation | |

| Bovine Uterine Epithelial (BUTE) Cells | 10 µM | 48 h | 94% decrease in glycogen abundance | |

| Breast Cancer Cells (MB468) | Not Specified | Not Specified | Increased mitochondrial membrane potential |

Experimental Protocols

Below are detailed protocols for common experiments utilizing this compound. These should be adapted based on the specific cell line and experimental goals.

Protocol 1: Assessment of Protein Phosphorylation by Western Blot

This protocol details the steps to analyze the phosphorylation of key signaling proteins like Akt and ERK following this compound treatment.

Materials:

-

Cell culture medium and supplements

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (total and phosphorylated forms of the protein of interest)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 2-24 hours in a low-serum or serum-free medium prior to treatment.

-

Treatment: Prepare working concentrations of this compound in a serum-free or low-serum medium. Aspirate the old medium from the cells and add the treatment solutions. For rapid signaling events, treatment times can range from 5 to 30 minutes.

-

Cell Lysis: After treatment, place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a protein assay.

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for the total protein (e.g., anti-Akt) to confirm equal loading.

-

Protocol 2: Cell Migration/Invasion Assay (Wound-Healing Assay)

This protocol describes a common method to assess the effect of this compound on cell migration.

Materials:

-

Culture plates (e.g., 24-well plates)

-

Sterile pipette tips (e.g., p200)

-

Cell culture medium

-

This compound

-

Microscope with a camera

Procedure:

-